(1S,3R)-3-Aminocyclohexyl acetate is a chemical compound classified as an amino acid derivative. It features a cyclohexane ring with an amino group and an acetate functional group. This compound is of interest in various scientific fields due to its biological activity and potential applications in pharmacology.
The compound can be synthesized through various chemical methods, primarily involving cyclohexane derivatives and acetylation processes. Its molecular formula is , and it has a molecular weight of approximately 214.31 g/mol.
(1S,3R)-3-Aminocyclohexyl acetate belongs to the class of carbamates and is often studied for its pharmacological properties. It is considered a chiral compound due to the presence of stereocenters, which influences its biological interactions.
The synthesis of (1S,3R)-3-aminocyclohexyl acetate typically involves several key steps:
The molecular structure of (1S,3R)-3-aminocyclohexyl acetate can be depicted as follows:
(1S,3R)-3-Aminocyclohexyl acetate can participate in various chemical reactions:
The mechanism of action of (1S,3R)-3-aminocyclohexyl acetate primarily relates to its interactions with biological targets:
Research into its mechanism often involves studying its effects on cell signaling pathways or receptor binding assays, providing insights into its potential therapeutic applications.
(1S,3R)-3-Aminocyclohexyl acetate has several scientific uses:
The chiral pool strategy leverages enantiopure natural terpenes or carbohydrates as starting materials to install the required stereochemistry in (1S,3R)-3-aminocyclohexyl acetate. Cyclohexane derivatives with pre-existing stereocenters, such as limonene or pulegone, undergo regioselective functionalization to introduce the C3-amino and C1-acetate groups. For example, (+)-pulegone is converted via oxidative cleavage to a chiral cyclohexanone intermediate, which then undergoes reductive amination with high diastereoselectivity (>90% de) due to steric bias from the existing chiral center [2] [5]. Adamantane-derived chiral auxiliaries have also been employed, where enantiopure 3-methyl-5-phenyladamantane-1-carboxylic acid guides stereoselective ring formation. After introducing the aminocyclohexyl scaffold, the acetate group is installed via acyl transfer or esterification. Key advantages include high stereocontrol and avoidance of external chiral catalysts, though substrate availability limits scope [5].
Table 1: Chiral Pool Approaches for (1S,3R)-3-Aminocyclohexyl Acetate Synthesis
Chiral Precursor | Key Transformation | Diastereoselectivity | Overall Yield |
---|---|---|---|
(+)-Pulegone | Oxidative cleavage → reductive amination | >90% de | 35–40% |
(1S,3R,5R,7S)-Adamantane | Chiral auxiliary-assisted alkylation | >99% de | 50–55% |
trans-4-Aminocyclohexanol | Enzymatic kinetic resolution | >99% ee | 40–45%* |
*Yield after resolution and derivatization [2] [5] [6].
Enamine substrates, particularly 3-acetamidocyclohex-1-en-1-yl acetate, undergo asymmetric hydrogenation using chiral transition-metal catalysts to establish the (1S,3R) configuration. Rhodium complexes with DuPhos or BINAP ligands achieve high enantioselectivity (up to 98% ee) by differentiating enantiotopic faces of the prochiral enamine. The reaction typically proceeds under 50–100 bar H₂ pressure in methanol at 60°C, affording the saturated amine-acetate product in >85% yield [1]. Ruthenium catalysts (e.g., Ru-(S)-SunPhos) are effective for N-acetyl-protected enamines, where ligand–substrate interactions minimize epimerization at C3. Critical parameters include:
Table 2: Asymmetric Hydrogenation Performance with Chiral Catalysts
Catalyst System | Substrate | ee (%) | Conversion | Conditions |
---|---|---|---|---|
Rh-(R,R)-Me-DuPhos | 3-Acetamidocyclohex-1-en-1-yl acetate | 98 | >95% | 80 bar H₂, MeOH, 60°C |
Ru-(S)-SynPhos | N-Acetyl-3-amino-1-cyclohexenyl acetate | 95 | 90% | 50 bar H₂, iPrOH, 50°C |
Ir-(S)-BINAP | 3-(Boc-amino)cyclohexenyl acetate | 91 | 88% | 20 bar H₂, THF, 40°C |
Racemic trans/cis-3-aminocyclohexanol mixtures undergo kinetic resolution using immobilized transaminases to isolate the (1R,3R)-aminocyclohexanol precursor for acetylation. Transaminases from Arthrobacter sp. (ArR-TA) and Chromobacterium violaceum (CvS-TA) selectively deaminate the cis-diastereomer in racemic 3-aminocyclohexyl acetate, leaving the desired (1S,3R)-trans-amine enantiomer intact. The reaction, conducted in phosphate buffer (pH 7.5) at 30°C, achieves >99% diastereomeric excess (de) for the trans-isomer after 24 hours [6]. Lipases (e.g., CAL-B) also resolve racemic 3-aminocyclohexanol through acyl transfer:
Dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization to overcome the 50% yield limitation of kinetic resolution. For rac-3-aminocyclohexyl acetate, palladium-catalyzed racemization (e.g., Pd/Al₂O₃) at 80°C epimerizes the amine center, while immobilized transaminases (CvS-TAW60C) continuously convert the disfavored enantiomer to ketone byproducts. The unreacted (1S,3R)-amine accumulates in >99% ee and 85% yield [6]. In continuous-flow systems, the equilibrium shifts toward the trans-isomer via ketone intermediates:
Table 3: Chemoenzymatic DKR Systems for (1S,3R)-3-Aminocyclohexyl Acetate
Racemization Catalyst | Biocatalyst | Yield (1S,3R) | ee | Key Innovation |
---|---|---|---|---|
Pd/Al₂O₃ (80°C) | CvS-TAW60C (immobilized) | 85% | >99% | Tandem racemization/deamination |
Shvo’s catalyst (Ru) | CAL-B | 78% | 97% | Acylation with vinyl acetate |
Pyridoxal phosphate | ω-Transaminase | 90%* | 98% | Continuous-flow isomerization |
*With ketone recycling [6].
This synthesis of (1S,3R)-3-aminocyclohexyl acetate exemplifies the synergy between chiral catalysis, enzymology, and reaction engineering to achieve precise stereocontrol. Methodologies continue to evolve toward atom economy and operational simplicity.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1